Hexachloroethane

Catalog No.
S590224
CAS No.
67-72-1
M.F
C2Cl6
Cl3CCCl3
C2Cl6
M. Wt
236.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexachloroethane

CAS Number

67-72-1

Product Name

Hexachloroethane

IUPAC Name

1,1,1,2,2,2-hexachloroethane

Molecular Formula

C2Cl6
Cl3CCCl3
C2Cl6

Molecular Weight

236.7 g/mol

InChI

InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8

InChI Key

VHHHONWQHHHLTI-UHFFFAOYSA-N

SMILES

C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Soluble in alcohol, benzene, chloroform, ether, oils
Very sol in ether and tetrachloroethylene
In water, 50 mg/L at 20 °C
Solubility in water: none
(72°F): 0.005%

Synonyms

1,1,1,2,2,2-Hexachloroethane; 1,2-Dichloro-1,1,2,2-tetrachloroethane; Avlothane; Distokal; Distopan; Distopin; Egitol; Ethane Hexachloride; Falkitol; Fasciolin; Fron 110; Hexachlorethane; Hexachloroethylene; Mottenhexe; NSC 9224; Perchloroethane; Phe

Canonical SMILES

C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl

Limited Application

While Hexachloroethane has a variety of industrial uses, its application in scientific research is limited due to its potential health risks and environmental concerns.

Historical Use:

  • In the past, Hexachloroethane was used as a fumigant and dewormer in veterinary medicine. However, due to its toxicity, it has been banned for these purposes in most countries .

Current Research:

  • Some research explores the environmental fate and degradation of Hexachloroethane to understand its persistence and potential impact on ecosystems .
  • Studies have also investigated the potential carcinogenicity of Hexachloroethane, with mixed results. While some studies have shown weak evidence of DNA binding and chromosomal aberrations in vitro, others have not .

Important Note

It is crucial to remember that Hexachloroethane is a hazardous substance. Research involving this compound should only be conducted in controlled laboratory settings by qualified professionals with proper training and safety protocols in place.

Further Information:

For a detailed overview of the properties, uses, and health effects of Hexachloroethane, you can refer to resources from the following reputable organizations:

  • The Agency for Toxic Substances and Disease Registry (ATSDR):
  • The National Center for Biotechnology Information (NCBI):
  • The Environmental Protection Agency (EPA):

Hexachloroethane, also known as perchloroethane, is an organochlorine compound with the chemical formula CCl3CCl3\text{CCl}_3\text{CCl}_3. It appears as a white or colorless solid at room temperature and is characterized by a camphor-like odor. This compound was first synthesized by Michael Faraday in 1820 through the chlorination of ethylene, and it has since been utilized in various industrial applications, particularly in military smoke compositions and pyrotechnics .

Hexachloroethane is a hazardous compound due to its toxicity and environmental impact.

  • Toxicity: Exposure to hexachloroethane can cause irritation of the skin, eyes, and respiratory system. Inhaling high concentrations can lead to central nervous system depression, liver and kidney damage, and even death [].
  • Flammability: Hexachloroethane itself is not highly flammable, but it can decompose upon heating, releasing flammable chlorine gas [].
  • Environmental Impact: Hexachloroethane is a persistent organic pollutant (POP) that can accumulate in the environment and pose a threat to wildlife [].

  • Dehalogenation: This compound reacts with alkalis and metals, leading to the formation of unstable chloroacetylenes .
  • Reactivity with Metals: It can react with hot iron, zinc, and aluminum, producing potentially hazardous by-products .
  • Thermal Decomposition: At temperatures exceeding 300°C, hexachloroethane decomposes to produce toxic fumes, including phosgene and hydrogen chloride .

Hexachloroethane exhibits significant biological activity, particularly concerning its toxicity. While it is not highly toxic when ingested, it poses serious risks through skin absorption and inhalation. Exposure can lead to central nervous system depression and other health issues. The Occupational Safety and Health Administration has set a permissible exposure limit of 1 ppm due to its potential carcinogenic effects . Animal studies have indicated that prolonged exposure may result in liver tumors in mice and renal tumors in male rats .

The primary commercial method for synthesizing hexachloroethane involves the chlorination of tetrachloroethylene at temperatures between 100°C and 140°C in the presence of ferric chloride. Alternative methods include:

  • Barium Carbide Reaction: Chlorine can react with barium carbide to produce high-purity hexachloroethane on a smaller scale .
  • By-product Formation: Hexachloroethane is often generated as a by-product during the chlorination of other chemicals .

The compound serves as a degassing agent in aluminum foundries, aiding in the removal of hydrogen gas bubbles from molten metal. It is also utilized as an anthelmintic in veterinary medicine under the trade name Avlothane .
  • Chemical Manufacturing: Hexachloroethane acts as a chain transfer agent in the emulsion polymerization of propylene-tetrafluoroethylene copolymers and is involved in the production of various synthetic materials .
  • Research on hexachloroethane's interactions reveals its potential health hazards. Inhalation studies indicate that exposure can lead to respiratory irritation and neurological disturbances. Long-term exposure may affect liver function and kidney health, particularly in male rats that develop specific types of tumors associated with α2u-globulin nephropathy .

    Hexachloroethane shares structural similarities with several other organochlorine compounds. Below is a comparison highlighting its uniqueness:

    Compound NameChemical FormulaKey Characteristics
    PentachloroethaneCCl4CCl\text{CCl}_4\text{CCl}Known for renal tumor induction in male rats; more toxic than hexachloroethane.
    TrichloroethyleneCCl3CH2Cl\text{CCl}_3\text{CH}_2\text{Cl}Widely used as a solvent; less stable than hexachloroethane under heat.
    Carbon TetrachlorideCCl4\text{CCl}_4Used as a solvent; has similar toxicity but different applications.

    Hexachloroethane's unique properties include its specific use in military applications for smoke generation and its role as an industrial degassing agent, setting it apart from these similar compounds .

    Physical Description

    Hexachloroethane is a colorless, crystalline solid with a camphor-like odor. It may cause illness from inhalation or ingestion and may irritate skin, eyes and mucous membranes. When heated to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other chemicals.
    COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
    Colorless crystals with a camphor-like odor.

    Color/Form

    Colorless crystals
    Crystal structure: rhombic <46 °C; triclinic 46-71 °C; cubic >71 °C

    XLogP3

    4.1

    Boiling Point

    368.2 °F at 760 mm Hg (Sublimes) (NTP, 1992)
    Sublimes
    368.2°F (sublimes)

    Vapor Density

    8.16 (NTP, 1992) (Relative to Air)
    8.16 (Air = 1)
    Relative vapor density (air = 1): 8.2
    8.16

    Density

    2.091 at 68 °F (USCG, 1999)
    2.091 g/cu m at 20 °C
    Relative density (water = 1): 2.1
    2.09

    LogP

    4.14 (LogP)
    log Kow = 4.14
    3.9

    Odor

    Camphor-like odo

    Melting Point

    Sublimes (NTP, 1992)
    187.0 °C
    Sublimes
    368.2°F (sublimes)
    368°F (Sublimes)

    UNII

    G30K3QQT4J

    GHS Hazard Statements

    Aggregated GHS information provided by 21 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 21 companies. For more detailed information, please visit ECHA C&L website;
    Of the 8 notification(s) provided by 19 of 21 companies with hazard statement code(s):;
    H315 (47.37%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (57.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (47.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H350 (21.05%): May cause cancer [Danger Carcinogenicity];
    H351 (68.42%): Suspected of causing cancer [Warning Carcinogenicity];
    H373 (10.53%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H400 (42.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (63.16%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    H411 (21.05%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Therapeutic Uses

    MEDICATION (VET): Exptl use: Hexachloroethane was evaluated as a fasciolicide in dairy cattle under field conditions. After treatment with hexachloroethane, Fasciola hepatica infected cows had a significant average daily milk yield incr (90 to 120 days after treatment) of 4.2 kg/day over daily yields of the previous lactation. A 73% efficacy was observed against egg production by Fasciola hepatica after a single treatment of 90 g of hexachloroethane/animal. After a two to three month interval, a second treatment produced a combined treatment efficacy against fluke egg production of 92.11%.
    ... The drug has not had FDA approval for use in animals since 1971.

    Pharmacology

    Hexachloroethane is a crystalline, colorless, toxic, solid chlorinated hydrocarbon with a camphor-like odor and emits toxic and irritating fumes when heated to decomposition. Hexachloroethane was used as an anthelmintic to treat fascioliasis in cattle and sheep, in refining aluminum alloys, in smoke bombs and pyrotechnic and as a degassing agent and polymer additive. Exposure to this substance irritates the skin and mucous membranes, causes liver damage and acts as a central nervous system depressant. Hexachloroethane is reasonably anticipated to be a human carcinogen. (NCI05)

    MeSH Pharmacological Classification

    Anthelmintics

    Mechanism of Action

    Hexachloroethane produces a spectrum of histopathological effects in the kidneys of male rats, but not of female rats or of mice, which are consistent with those typically induced by chemicals that cause alpha2u-globulin nephropathy. It is structurally similar to pentachloroethane, which also causes renal tumors in male rats. Pentachloroethane has been shown to increase the renal cortical concentrations of alpha2u-globulin and stimulate renal cell proliferation. Although these comparisons suggest that hexachloroethane acts through an alpha2u-globulin associated mechanism, the available data are insufficient to fulfil the criteria for establishing this mechanism.

    Vapor Pressure

    0.4 mm Hg at 68 °F ; 0.8 mm Hg at 86° F (NTP, 1992)
    0.21 mmHg
    0.4 mm Hg at 20 °C
    Vapor pressure, Pa at 20 °C: 53
    0.4 mmHg
    0.2 mmHg

    Pictograms

    Health Hazard Environmental Hazard Irritant

    Irritant;Health Hazard;Environmental Hazard

    Other CAS

    67-72-1

    Wikipedia

    Hexachloroethane

    Biological Half Life

    5.75 Days
    A group of male rats was given 62 mg/kg/day for 8 weeks to estimate tissue clearance. Clearance of hexachloroethane from fat, liver, kidney,and blood occurred in an apparent first-order manner with a half-life of approx 2.5 days.
    Analyzed liver, kidneys, blood, and adipose tissue from rats fed hexachloroethane in a 110 d dietary feeding study. After 57 d...Reported that the "concentration of HCE in the kidneys of male rats was significantly higher at all dose levels when compared to females (mg HCE/g of kidney with increasing dose <294>males: 1.4, 24.3, 95.1; females: 0.4, 0.7, 2.0). The results of the tissue analysis indicated that HCE was cleared in an apparent first-order manner with a half-life estimated to be 2-3 days."

    Use Classification

    Chemical Classes -> Volatile organic compounds
    Hazardous Air Pollutants (HAPs)
    Health Hazards -> Carcinogens

    Methods of Manufacturing

    By-product from the chlorination of ethylene and propylene with excess chlorine in vapor phase at 550-650 °C without a catalyst.
    In the presence of catalysts, trichloroethylene is readily chlorinated to hexachloroethane.
    Ethylene dichloride + chlorine (chlorination; byproduct of trichloroethylene/perchloroethylene production)
    Ethane/propane + chlorine (chlorinolysis; byproduct of perchloroethylene/carbon tetrachloride production)
    A primary source for hexachloroethane is from the production of tetrachloroethylene and carbon tetrachloride by chlorinolysis of hydrocarbons and chlorinated hydrocarbon residues. It can be separated from the residues by distillation and fractionated crystallization. For the intentional production of hexachloroethane, tetrachloroethylene is chlorinated batchwise in the presence of iron chloride. The hexachloroethane crystallizes from the mother liquor and is isolated. The mother liquor is recycled and again chlorinated.

    General Manufacturing Information

    All other basic organic chemical manufacturing
    Ethane, 1,1,1,2,2,2-hexachloro-: ACTIVE
    TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
    Industrial uses of hexachloroethane are diminishing, so that most hexachloroethane is either recycled or incinerated with HCl - or chlorine recovery depending on the individual technology applied. ... Hexachloroethane is one of the more toxic chloroethanes. Its use in plasticizer or rubber formulations is, therefore, decreasing..

    Analytic Laboratory Methods

    Analyte: Hexachloroethane; Technique: Gas Chromatography, flame ionization detector Range: 5 to 25 mg/cu m; Matrix air; Precision 0.121.
    The identification & quantification at the nanogram per liter level is determined by a computerized glass capillary gas chromatography-mass spectrometry system.
    Gas chromatography/mass spectrometric method for determining trace amounts of hexachloroethane in water is discussed.
    Hexachloroethane was among the 90 industrial chemicals used to compare retention ratios from capillary columns with published values for packed columns.
    For more Analytic Laboratory Methods (Complete) data for HEXACHLOROETHANE (48 total), please visit the HSDB record page.

    Storage Conditions

    ...Hexachloroethane must be stored to avoid contact with hot iron, zinc, aluminum, and alkalis, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat.
    Before being stored or transported over longer periods of time, chlorinated ethanes ... should be carefully analyzed for water, free acid, and stabilizers because decomposition may lead to excessive corrosion. ... Chlorinated ethanes should not be brought into contact with tanks, containers, valves, etc made of aluminum. /Chloroethanes/

    Interactions

    Rats were exposed to white smoke generated from mixtures of titanium dioxide-hexachloroethane (TiO2-HC) and zinc hexachloroethane (Zn-HC), respectively, in an inhalation chamber operated in the static mode. The acute inhalation toxicity of TiO2-HC smoke was much lower than the Zn-HC smoke. Thus, the animals survived exposure to TiO2-HC smoke, even at relatively high smoke concentrations. This smoke was irritating to the animals and minor, acute inflammatory changes were seen in lung tissue. In contrast, Zn-HC smoke was very toxic and caused lethal injuries to the experimental animals, even at relatively low concentrations. Pulmonary injuries were extensive and death was due to blood congestion with pulmonary edema. Since the TiO2-HC and Zn-HC mixtures form titanium tetrachloride and zinc chloride, respectively, a separate study was performed in which rats were exposed to zinc chloride gas or zinc chloride aerosol.

    Dates

    Modify: 2023-08-15

    Surface quinone-induced formation of aqueous reactive sulfur species controls pine wood biochar-mediated reductive dechlorination of hexachloroethane by sulfide

    Shujun Yin, Chenhui Wei, Dongqiang Zhu
    PMID: 32856031   DOI: 10.1039/d0em00307g

    Abstract

    Understanding the mechanisms controlling the redox transformation of organic contaminants mediated by biochar is of great significance for application of biochar in remediation of contaminated soils and sediments. Here we investigated the mediation effect of a pine wood-derived biochar (P-char) in comparison with multiwalled carbon nanotubes (MCNTs) and graphite on the reductive dechlorination of hexachloroethane by sulfide. Upon normalization of the mediator's surface area, the reduction rate of hexachloroethane follows an order of P-char < MCNTs < graphite. Aqueous polysulfides and polysulfide free radicals were readily produced by reacting sulfide only with P-char, and the supernatant separated from the reaction system could account for 83.4% of the pseudo-kinetic rate constant of hexachloroethane mediated by P-char. In contrast, MCNTs and graphite had weak abilities to produce reactive sulfur species, and the supernatant exhibited very low reduction capability (<20.7%) of hexachloroethane. Electron paramagnetic resonance (EPR) analysis demonstrated that the surface quinone moieties on P-char induced the formation of polysulfides and polysulfide free radicals from sulfide by serving as one-electron acceptors. Consistently, polysulfides prepared by reacting elemental sulfur with sulfide showed much stronger reducing capability compared to sulfide. Thus, the mediation effect of P-char was dominantly attributed to the surface quinone-induced formation of reactive reducing sulfur species, whereas the mediation effect of MCNTs and graphite mainly stemmed from the enhanced electron transfer by the graphitized carbon. These results showed for the first time that surface quinone-induced formation of aqueous reactive sulfur species could control biochar-mediated reductive dechlorination of chloroorganic contaminants by sulfides.


    Comparison of the health risks associated with different exposure pathways of multiple volatile chlorinated hydrocarbons in contaminated drinking groundwater

    Weijiang Liu, Liuzhu Chen, Xin Liu, Jian Chen, Rui Liu, Haobo Niu
    PMID: 31627052   DOI: 10.1016/j.envpol.2019.113339

    Abstract

    A total of 152 groundwater samples were collected around a contaminated site to evaluate the carcinogenic and noncarcinogenic risks of exposure to twelve volatile chlorinated hydrocarbons (VCHs) by oral ingestion, dermal contact and inhalation absorption during showering. Although toxicity data of some VCHs are fragmentary, the results showed that the carcinogenic and noncarcinogenic risks of exposure to VCHs in contaminated drinking groundwater for local residents needs immediate attention. The main risk contributors for the carcinogenic and noncarcinogenic risks are carbon tetrachloride and 1,1,2-trichloroethane through inhalation exposure pathway, respectively. The health risk contribution rates associated with three exposure pathways for a specific VCH were intrinsic to the compound, and the dermal contact corresponded to a negligible contribution for almost every VCH species. Although most of the evaluated VCHs had a higher risk contribution by inhalation than by oral ingestion pathway, the integrated multi-VCH health risk contributions of the three exposure pathways were mainly dependent on the VCH compositions. Drinking boiled water not only decreased the exposure risk but also affected the risk contribution rates of three exposure pathways, which indicates that it is feasible to reduce the risk of VCH exposure during daily activities based on the risk contribution of the exposure pathways. In addition to the VCHs included in the drinking water standards, species such as 1,1,2,2-tetrachloroethane and hexachloroethane also showed a remarkable exposure health risk according to the standardized health risk calculation, which implied that improved drinking water standards are urgently required.


    Reductive Hexachloroethane Degradation by S

    Changyin Zhu, Fengxiao Zhu, Cun Liu, Ning Chen, Dongmei Zhou, Guodong Fang, Juan Gao
    PMID: 29989406   DOI: 10.1021/acs.est.7b06279

    Abstract

    Despite that persulfate radical (S
    O
    ) is an important radical species formed from the persulfate (PS) activation process, its reactivity toward contaminant degradation has rarely been explored. In this study, we found that S
    O
    efficiently degrades the contaminant hexachloroethane (HCA) under anaerobic conditions, whereas HCA degradation is negligible in the presence of oxygen. We observed dechlorination products such as pentachloroethane, tetrachloroethylene, and Cl
    during HCA degradation, which suggest that HCA degradation is mainly a reductive process under anaerobic conditions. Using free radical quenching and electron paramagnetic resonance (EPR) experiments, we confirmed that S
    O
    forms from the reaction between sulfate radical (SO
    ) and S
    O
    , which are the dominant reactive species in HCA degradation. Density functional theory (DFT) calculations were used to elucidate the pathways of HCA degradation and S
    O
    radical decomposition. Further investigation showed that S
    O
    can efficiently degrade HCA and DDTs in soil via reduction during the thermal activation of PS under anaerobic conditions. The finding of this study provide a novel strategy for the reductive degradation of contaminant when PS-based in situ chemical oxidation used in the remediation of soil and groundwater, particularly those contaminated with highly halogenated compounds.


    Persulfate activation by glucose for in situ chemical oxidation

    Richard J Watts, Mushtaque Ahmad, Amanda K Hohner, Amy L Teel
    PMID: 29407705   DOI: 10.1016/j.watres.2018.01.050

    Abstract

    Sodium persulfate has become the most popular oxidant source for the in situ chemical oxidation (ISCO) treatment of organic contaminants in the subsurface. The most common persulfate activators, iron chelates and base, are often ineffective in initiating the generation of reactive oxygen species in field applications. In this study, glucose was investigated as a persulfate activator in systems containing varying concentrations of sodium hydroxide using nitrobenzene as a hydroxyl radical probe and hexachloroethane as a reductant + nucleophile probe. Glucose activation of persulfate increased as a function of sodium hydroxide addition, but was still effective at circumneutral pH regimes. Use of central composite rotatable experimental designs showed that hydroxyl radical and reductant + nucleophile generation rates increased as a function of persulfate at near-neutral pH regimes. Glucose activation of persulfate has the advantages over other activation pathways of more options and flexibility for effective process chemistry and of minimizing or eliminating the mass of sodium hydroxide added to the subsurface. The results of this research can be applied in the field by first evaluating glucose activation compared to base and iron chelate activation of persulfate in laboratory treatability studies.


    Reactive oxygen species and associated reactivity of peroxymonosulfate activated by soluble iron species

    Richard J Watts, Miao Yu, Amy L Teel
    PMID: 28918966   DOI: 10.1016/j.jconhyd.2017.09.001

    Abstract

    The activation of peroxymonosulfate by iron (II), iron (III), and iron (III)-EDTA for in situ chemical oxidation (ISCO) was compared using nitrobenzene as a hydroxyl radical probe, anisole as a hydroxyl radical+sulfate radical probe, and hexachloroethane as a reductant+nucleophile probe. In addition, activated peroxymonosulfate was investigated for the treatment of the model groundwater contaminants perchloroethylene (PCE) and trichloroethylene (TCE). The relative activities of hydroxyl radical and sulfate radical in the degradation of the probe compounds and PCE and TCE were isolated using the radical scavengers tert-butanol and isopropanol. Iron (II), iron (III), and iron (III)-EDTA effectively activated peroxymonosulfate to generate hydroxyl radical and sulfate radical, but only a minimal flux of reductants or nucleophiles. Iron (III)-EDTA was a more effective activator than iron (II) and iron (III), and also provided a non-hydroxyl radical, non-sulfate radical degradation pathway. The contribution of sulfate radical relative to hydroxyl radical followed the order of anisole>>TCE>PCE >>nitrobenzene; i.e., sulfate radical was less dominant in the oxidation of more oxidized target compounds. Sulfate radical is often assumed to be the primary oxidant in activated peroxymonosulfate and persulfate systems, but the results of this research demonstrate that the reactivity of sulfate radical with the target compound must be considered before drawing such a conclusion.


    Persulfate activation during exertion of total oxidant demand

    Amy L Teel, Farah C Elloy, Richard J Watts
    PMID: 27269993   DOI: 10.1016/j.chemosphere.2016.05.055

    Abstract

    Total oxidant demand (TOD) is a parameter that is often measured during in situ chemical oxidation (ISCO) treatability studies. The importance of TOD is based on the concept that the oxidant demand created by soil organic matter and other reduced species must be overcome before contaminant oxidation can proceed. TOD testing was originally designed for permanganate ISCO, but has also recently been applied to activated persulfate ISCO. Recent studies have documented that phenoxides activate persulfate; because soil organic matter is rich in phenolic moieties, it may activate persulfate rather than simply exerting TOD. Therefore, the generation of reactive oxygen species was investigated in three soil horizons of varied soil organic carbon content over 5-day TOD testing. Hydroxyl radical may have been generated during TOD exertion, but was likely scavenged by soil organic matter. A high flux of reductants + nucleophiles (e.g. alkyl radicals + superoxide) was generated as TOD was exerted, resulting in the rapid destruction of the probe compound hexachloroethane and the common groundwater contaminant trichloroethylene (TCE). The results of this research document that, unlike permanganate TOD, contaminant destruction does occur as TOD is exerted in persulfate ISCO systems and is promoted by the activation of persulfate by soil organic matter. Future treatability studies for persulfate ISCO should consider contaminant destruction as TOD is exerted, and the potential for persulfate activation by soil organic matter.


    Prognostic value of serum zinc levels in patients with acute HC/zinc chloride smoke inhalation

    Fei Xie, Xingang Zhang, Lixin Xie
    PMID: 28953660   DOI: 10.1097/MD.0000000000008156

    Abstract

    Hexachloroethane (HC)/zinc chloride (ZnCl, smoke bomb) exposure in the military setting results in lung injury which is uncommon and has been rarely described in previous studies. The aim of this study is to investigate the correlation between the serum zinc in patients with HC/ZnCl smoke inhalation lung injury and disease severity. A total of 15 patients with HC/ZnCl-related conditions were recruited in this study. The serum zinc level and the pulmonary function tests and liver function tests including total lung capacity (TLC), forced vital capacity (FVC), forced expiratory pressure in 1 second (FEV1), alanine aminotransferase (ALT), and aspartate transaminase (AST) were analyzed. Eleven cases had mild clinical manifestations. Four cases rapidly developed features typical of severe adult respiratory distress syndrome. The level of serum zinc was increased, but FVC, FEV1, and TLC was decreased significantly in the moderate and severe cases. In addition, the serum zinc level correlated well with the TLC, FVC, and FEV1 (r = -0.587, -0.626, -0.617, respectively; P = .027, .017, .019, respectively). The 4 cases in moderate and severe group had delayed impairment of liver functions after the accident. This study suggested that the serum zinc level may be associated with the severity of lung and liver injuries after HC/ZnCl smoke inhalation.


    Elucidating the dechlorination mechanism of hexachloroethane by Pd-doped zerovalent iron microparticles in dissolved lactic acid polymers using chromatography and indirect monitoring of iron corrosion

    Romain Rodrigues, Stéphanie Betelu, Stéfan Colombano, Guillaume Masselot, Theodore Tzedakis, Ioannis Ignatiadis
    PMID: 30652270   DOI: 10.1007/s11356-019-04128-y

    Abstract

    The degradation mechanism of the pollutant hexachloroethane (HCA) by a suspension of Pd-doped zerovalent iron microparticles (Pd-mZVI) in dissolved lactic acid polymers and oligomers (referred to as PLA) was investigated using gas chromatography and the indirect monitoring of iron corrosion by continuous measurements of pH, oxidation-reduction potential (ORP), and conductivity. The first experiments took place in the absence of HCA, to understand the evolution of the Pd-mZVI/PLA/H
    O system. This showed that the evolution of pH, ORP, and conductivity is related to changes in solution chemistry due to iron corrosion and that the system is initially cathodically controlled by H
    mass transport to Pd surfaces because of the presence of an extensive PLA layer. We then investigated the effects of Pd-mZVI particles, temperature, initial HCA concentration, and PLA content on the Pd-mZVI/PLA/HCA/H
    O system, to obtain a better understanding of the degradation mechanism. In all cases, HCA dechlorination first requires the production of atomic hydrogen H
    -involving the accumulation of tetrachloroethylene (PCE) as an intermediate-before its subsequent reduction to non-chlorinated C
    and C
    compounds. The ratio between Pd-mZVI dosage, initial HCA concentration, and PLA content affects the rate of H
    generation as well as the rate-determining step of the process. A pseudo-first-order equation can be applied when Pd-mZVI dosage is much higher than the theoretical stoichiometry (600 mg for [HCA]
    = 5-20 mg L
    ). Our results indicate that the HCA degradation mechanism includes mass transfer, sorption, surface reaction with H
    , and desorption of the product.


    Explore Compound Types